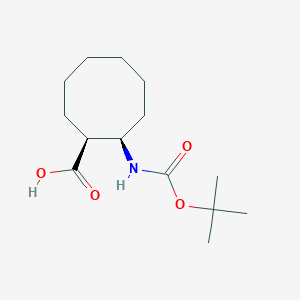

N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid (N-Boc-cis-2-ACO) is an important organic compound with a wide range of applications. It is a cyclic amino acid that is used in the synthesis of various compounds, such as peptides, proteins, and other complex molecules. N-Boc-cis-2-ACO is also used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It has a high degree of stability, making it an ideal molecule for use in laboratory experiments and research.

Scientific Research Applications

Vibrational Circular Dichroism in Solid-state Organization

Research on peptide models using derivatives like N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid has been conducted. A study by Declerck et al. (2019) employed vibrational circular dichroism (VCD) to analyze solid-state organization. This method helps understand the structural differences and bonding patterns in such compounds (Declerck et al., 2019).

Synthesis of Modified Peptides

Baburaj and Thambidurai (2012) demonstrated the use of N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid in synthesizing modified peptides. This research highlights its role in creating intermediates for bioactive heterocyclic derivatives (Baburaj & Thambidurai, 2012).

N-tert-Butoxycarbonylation of Amines

Heydari et al. (2007) discussed the N-tert-butoxycarbonylation of amines using compounds like N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid. This process is crucial in peptide synthesis, demonstrating the compound's application in synthesizing N-Boc-protected amino acids (Heydari et al., 2007).

Enantiopure Synthesis of Amino Acids

Research by Dietrich and Lubell (2003) involved synthesizing enantiopure amino acids using derivatives of N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid. This research contributes to understanding the conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003).

Synthesis of Amino Alcohols

A study by Bach and Schröder (1997) highlighted the synthesis of amino alcohols using N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid. This research opens avenues for creating complex organic compounds with potential applications in medicinal chemistry (Bach & Schröder, 1997).

Phosphotyrosyl Mimetics Synthesis

Oishi et al. (2004) explored the synthesis of phosphotyrosyl mimetics using compounds like N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid. This study is significant in the context of cellular signal transduction processes (Oishi et al., 2004).

Combinatorial Synthesis of Enzyme Inhibitors

Banfi, Guanti, and Riva (2000) used N-Boc-α-aminoaldehydes, including derivatives of N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid, for the Passerini condensation process. This method is crucial for synthesizing complex peptide-like structures (Banfi, Guanti, & Riva, 2000).

properties

IUPAC Name |

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10(11)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t10-,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJDZYKLPCSUNZ-WDEREUQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCCC[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1373351.png)

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)

![2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol](/img/structure/B1373356.png)

![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)

![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)